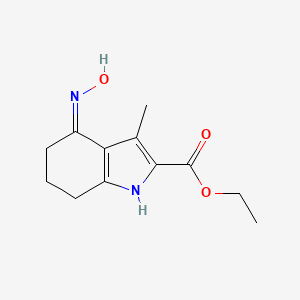

ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (hydroxyimino)cyanoacetate, also known as Oxyma, is a compound that has been used in peptide synthesis . It’s a non-explosive alternative to HOBt .

Synthesis Analysis

Recent studies have described the use of ethyl 2-cyano-2-(hydroxyimino)acetate, Oxyma, as a powerful coupling methodology for peptide synthesis .Chemical Reactions Analysis

Ethyl (hydroxyimino)cyanoacetate has been used in peptide synthesis . It’s a non-explosive alternative to HOBt and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .Scientific Research Applications

Oxime Reactivators for Acetylcholinesterase (AChE) Inhibition

In the field of neurology and toxicology, oxime reactivators play a crucial role in treating organophosphorus agent intoxication. Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives have been investigated as non-pyridinium oxime AChE reactivators. These compounds hold promise for overcoming limitations associated with existing treatments .

Catalysis and Ethanol Synthesis

Understanding the mechanism of ethanol synthesis from acetic acid is essential for sustainable biofuel production. Researchers explore non-noble metal catalysts, and this compound could potentially contribute to the development of efficient catalysts for ethanol synthesis .

Research Use Only (RUO) Applications

As a Thermo Scientific Chemicals product, ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is designated for research use only (RUO). Researchers may employ it in various experimental contexts, such as method development, validation, and exploratory studies .

properties

IUPAC Name |

ethyl (4Z)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAQVUNNUYCRKK-ZROIWOOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N/O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2395058.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)

![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)